6-Iodoacetamidofluorescein

Übersicht

Beschreibung

6-Iodoacetamidofluorescein is a derivative of fluorescein, which is a synthetic dye used extensively in various scientific studies, including fluorescence microscopy, flow cytometry, and as a fluorescent tracer in water. The molecule is particularly interesting due to its ability to act as a fluorescent probe, which can be covalently attached to proteins and other biomolecules, allowing for the visualization and tracking of these molecules in complex biological systems.

Synthesis Analysis

The synthesis of 6-Iodoacetamidofluorescein involves the introduction of an iodoacetamide group to the fluorescein core. This can be achieved through the reaction of fluorescein with iodoacetamide in the presence of a base, under controlled conditions to ensure the specific modification of the fluorescein molecule without significant degradation or modification of other functional groups.

Molecular Structure Analysis

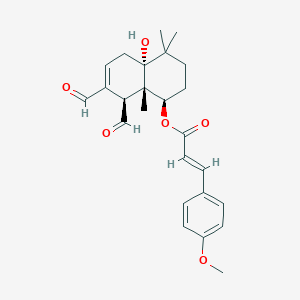

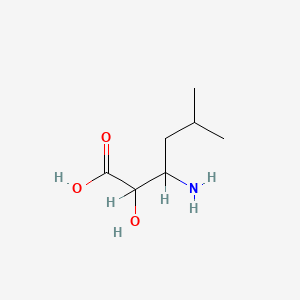

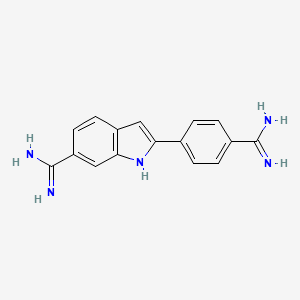

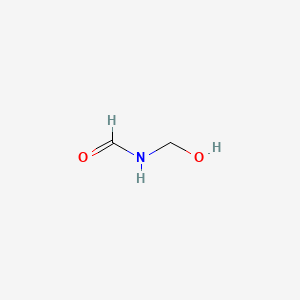

6-Iodoacetamidofluorescein has a complex molecular structure characterized by the presence of a xanthene backbone, which is common to all fluorescein derivatives. The iodoacetamide group attached to the fluorescein core significantly influences the molecule's photophysical properties, including its absorption and fluorescence spectra. The presence of the iodine atom adds to the molecular weight and can influence the molecule's reactivity and interaction with other molecules.

Chemical Reactions and Properties

This compound participates in various chemical reactions, particularly those involving the thiol groups of cysteine residues in proteins. This reactivity is utilized in biochemical assays to label proteins selectively. The iodoacetamide group can react with thiols, forming a stable thioether bond, which is useful in the covalent attachment of the fluorescein label to proteins and peptides for fluorescence studies.

Physical Properties Analysis

6-Iodoacetamidofluorescein exhibits unique physical properties, including a high molar extinction coefficient and quantum yield, making it an efficient fluorescent probe. It is soluble in organic solvents and has specific solubility in aqueous buffers, which is crucial for its application in biological systems. The fluorescence of 6-Iodoacetamidofluorescein is pH-dependent, which can be exploited in pH sensing applications.

Chemical Properties Analysis

The chemical stability of 6-Iodoacetamidofluorescein is essential for its use as a fluorescent probe. It is stable under a wide range of pH conditions and resistant to photobleaching, ensuring consistent and reliable fluorescence signals over time. The reactivity of the iodoacetamide group with thiols allows for specific and stable labeling of target molecules, making 6-Iodoacetamidofluorescein a valuable tool in chemical biology and fluorescence microscopy.

Wissenschaftliche Forschungsanwendungen

Analytical Method for Thiol Quantification

6-Iodoacetamidofluorescein derivatives have been utilized in a new analytical method for the quantification of thiols in plasma. This method, involving capillary electrophoresis and laser-induced fluorescence (CE-LIF), allows for the quantitation of homocysteine, glutathione, cysteinylglycine, and cystationine in a single run. This technique is compared favorably with high-performance liquid chromatography/fluorescence detection and fluorescence polarization immunoassay for plasma total homocysteine determination (Caussé et al., 2000).

Study of Artifactual Peptide Modification

Iodoacetamide, a related compound to 6-Iodoacetamidofluorescein, is extensively used for alkylation of cysteine during sample preparation in proteomics. A study has shown that while 2-chloroacetamide reduces off-target alkylation, it can lead to methionine oxidation and other adverse effects in peptide analysis. This highlights the need for careful selection of alkylating agents in proteomic studies (Hains & Robinson, 2017).

Fluorescence Study in Biochemistry

N-(1-pyrenyl)iodoacetamide, a compound similar to 6-Iodoacetamidofluorescein, has been conjugated to rabbit skeletal muscle actin. The fluorescence characteristics of this conjugate were investigated, revealing significant changes in fluorescence intensity associated with polymerization of labeled G-actin and binding of heavy meromyosin, indicating alterations in the local structure of the actin protomer (Kouyama & Mihashi, 2005).

Iodine Chemistry in Organic Synthesis

The chemistry of polyvalent iodine, including iodine(III) and iodine(V) derivatives, has gained significant attention due to their oxidizing properties and environmental friendliness. These compounds are routinely used in organic synthesis for various oxidative transformations. The study of polyvalent iodine compounds like 6-Iodoacetamidofluorescein is crucial in understanding these reactions and their applications in synthesizing complex organic molecules (Zhdankin & Stang, 2008).

SNAr Displacements with Halopurine Nucleosides

SNAr reactions with halopurine compounds, including 6-iodopurine nucleosides, were studied for kinetics and mechanisms. The study provides insights into the reactivity of different halogen substituents and the implications for synthetic chemistry, which is relevant for understanding the reactivity of iodine-containing compounds like 6-Iodoacetamidofluorescein (Liu & Robins, 2007).

Eigenschaften

IUPAC Name |

N-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-14-17(7-11)22(30-21(14)28)15-5-2-12(25)8-18(15)29-19-9-13(26)3-6-16(19)22/h1-9,25-26H,10H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDPEKZBFANDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CI)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14INO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223488 | |

| Record name | 6-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoacetamidofluorescein | |

CAS RN |

73264-12-7 | |

| Record name | 6-Iodoacetamidofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073264127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Iodoacetamidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, 10-ethoxydecahydro-3,6,9-trimethyl-](/img/structure/B1216909.png)